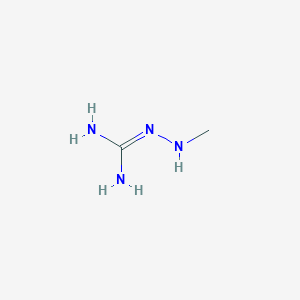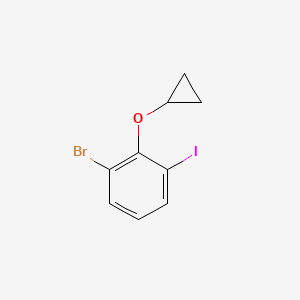
1-Bromo-2-cyclopropoxy-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-cyclopropoxy-3-iodobenzene is an organic compound with the molecular formula C9H8BrIO It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and cyclopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromochlorohydantoin and paraiodoaniline in the presence of absolute ethyl alcohol . The reaction proceeds under controlled conditions to ensure the selective introduction of the bromine and iodine atoms.
Industrial Production Methods
Industrial production of 1-Bromo-2-cyclopropoxy-3-iodobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. The process typically includes steps such as bromination, iodination, and cyclopropoxylation, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-cyclopropoxy-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron compounds are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield cyclopropoxy-substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-2-cyclopropoxy-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological activities.
Medicine: Research into its potential medicinal properties includes the development of new drugs and therapeutic agents. Its structure allows for modifications that can enhance biological activity and selectivity.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 1-Bromo-2-cyclopropoxy-3-iodobenzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved include the activation of the benzene ring and the formation of reactive intermediates that facilitate the desired transformations.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-iodobenzene: Similar in structure but lacks the cyclopropoxy group. It is used in similar types of reactions and applications.
1-Bromo-2-iodobenzene: Another similar compound without the cyclopropoxy group. It is also used in organic synthesis and research.
3-Bromoiodobenzene: A positional isomer with different substitution patterns on the benzene ring.
Uniqueness
1-Bromo-2-cyclopropoxy-3-iodobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C9H8BrIO |
|---|---|
Molecular Weight |
338.97 g/mol |
IUPAC Name |
1-bromo-2-cyclopropyloxy-3-iodobenzene |
InChI |
InChI=1S/C9H8BrIO/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
MOTHHTVVLWNZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


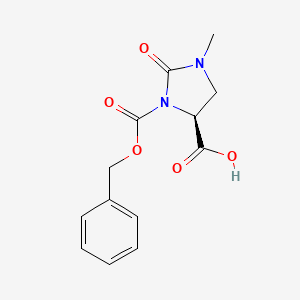
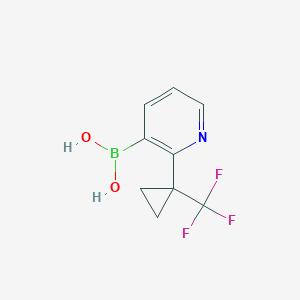
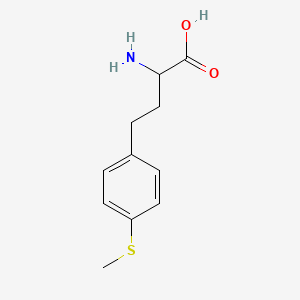
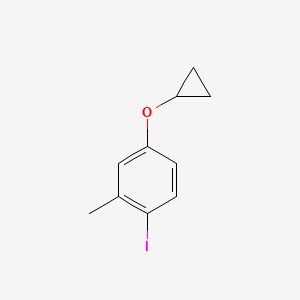
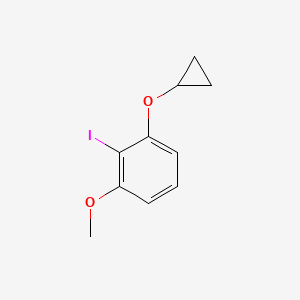
![4-[(2E)-2-(1-cyclopropylethylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14811059.png)
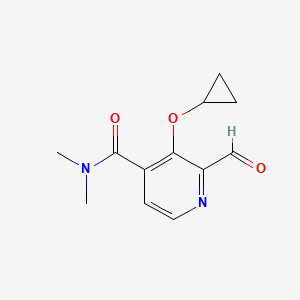
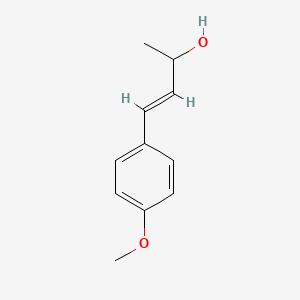
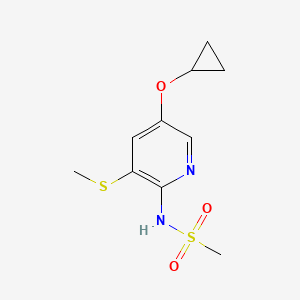
![Benzyl (2S,3aS,6aR)-1-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B14811073.png)
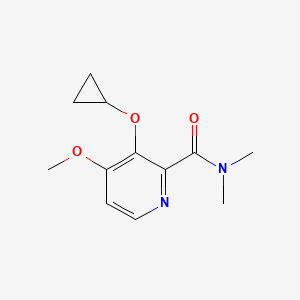
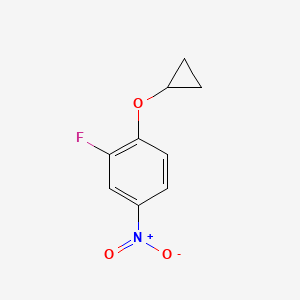
![2,4-dichloro-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B14811096.png)
